2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide
Beschreibung
The compound 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide (hereafter referred to as Compound A) is a heterocyclic molecule characterized by a fused pyrido-triazolo-pyrimidine core and a thiazole-linked acetamide side chain. Key properties include:
- Molecular Weight: 341.35 g/mol (as confirmed by Vitas M Chemical Limited, 2025) .
- Physical State: Dry powder .
- Structural Features: The molecule integrates a bicyclic pyrido-triazolo-pyrimidine system with a methyl group at position 2 and a ketone at position 4. The acetamide group is connected to a thiazol-2-yl moiety, which may influence solubility and biological interactions .
The compound is structurally related to carboxylic acid derivatives such as (2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid (CAS: 1030420-11-1), which serves as a precursor for amide formation .
Eigenschaften
Molekularformel |
C14H11N7O2S |
|---|---|
Molekulargewicht |
341.35 g/mol |
IUPAC-Name |
2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11N7O2S/c1-8-17-13-16-6-9-10(21(13)19-8)2-4-20(12(9)23)7-11(22)18-14-15-3-5-24-14/h2-6H,7H2,1H3,(H,15,18,22) |
InChI-Schlüssel |
SJDHWYJMROFPOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NC4=NC=CS4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(Thiazol-2-yl)-2-(2-methyl-6-oxo-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamid umfasst in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt mit der Bildung des Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-Kerns, gefolgt von der Einführung der Thiazol-2-yl-Gruppe und der Acetamid-Einheit. Spezielle Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, sind für die erfolgreiche Synthese dieser Verbindung entscheidend.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um den Produktionsprozess zu skalieren und gleichzeitig die Konsistenz und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(Thiazol-2-yl)-2-(2-methyl-6-oxo-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl spielen eine bedeutende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide have been evaluated for their inhibitory effects on c-Met kinase, a crucial target in cancer therapy. A study demonstrated that certain derivatives showed cytotoxicity against various cancer cell lines (A549, MCF-7, HeLa), suggesting that this compound may also possess similar efficacy against tumor growth and proliferation .
Antimicrobial Properties
The compound's thiazole component may enhance its antimicrobial activity. Previous studies on related triazole derivatives have shown promising results against various pathogens. Compounds with similar structural features have been synthesized and tested for antimicrobial efficacy, indicating that 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide could be effective against bacterial and fungal strains .
Neurokinin Receptor Modulation
The compound's potential as a selective antagonist for neurokinin receptors has been highlighted in patent literature. These receptors are implicated in several neurological disorders, including depression and anxiety. Compounds with similar structures have been shown to influence neurokinin signaling pathways, suggesting therapeutic applications in treating CNS disorders .
Synthesis Methodologies
The synthesis of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide can be achieved through various methods:
- Cyclization Reactions : The formation of the triazole ring can be accomplished using cyclization techniques involving appropriate precursors.
- Acetylation Processes : The introduction of the acetamide group can be performed through acetylation reactions with thiazole derivatives.
- Chiral Synthesis : Novel chiral methods may enhance the yield and selectivity of the desired compound while minimizing by-products .
Comparative Analysis of Related Compounds
To understand the unique properties of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide better, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Pyrido[3,4-e][1,2,4]triazole derivative | Contains triazole and pyridine rings | Antimicrobial | Lacks cyclooctyl group |
| Acetamide derivatives | Simple amide structure | Varies widely | No complex heterocyclic structure |
| Cycloalkyl-pyrimidine compounds | Cycloalkane attached to pyrimidine | Anticancer potential | Unique combination of triazole and pyridine |
Wirkmechanismus
The mechanism of action of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in Screening Libraries
Evidence from high-throughput screening libraries (2025) identifies two analogues with comparable scaffolds:
Key Observations :
- Y041-6825 replaces the thiazole group with a tetrahydropyran-derived oxan-4-ylmethyl group, increasing molecular weight (356.38 vs.
Precursor and Derivatives
Functional Group Impact on Properties
- Thiazole vs. Oxane : The thiazole group in Compound A introduces sulfur-based hydrophobicity, whereas oxane derivatives (e.g., Y041-6825) may enhance water solubility .
- Methyl Substitution : The 2-methyl group on the pyrido-triazolo-pyrimidine core is conserved across analogues, suggesting its role in stabilizing the fused ring system .
Biologische Aktivität
The compound 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide (CAS Number: 1401542-87-7) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 369.4 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₇O₂S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 1401542-87-7 |
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer activity . It has been shown to inhibit the ERK signaling pathway , which is crucial for cell proliferation and survival in various cancer types. The inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT .
The compound induces cell apoptosis and G2/M phase arrest in cancer cells such as MGC-803. This is achieved through the regulation of cell cycle-related and apoptosis-related proteins, making it a promising candidate for cancer therapy .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.91 |
| HCT-116 | 0.53 |
| A549 | Low nanomolar levels |
These results indicate its potential as a therapeutic agent against breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) .
Other Biological Activities
Beyond anticancer properties, the compound also shows various biological activities :
- Antimicrobial Activity : Compounds related to triazolo[1,5-a]pyrimidines have been reported to possess antimicrobial properties against a range of pathogens .
- Antiviral Activity : Some derivatives exhibit antiviral effects, suggesting potential applications in treating viral infections .
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:
- A study reported that triazole derivatives showed significant antitumor activity and were well-tolerated in preliminary trials .
- Another investigation into pyrido[3,4-e][1,2,4]triazole derivatives revealed their effectiveness against resistant cancer cell lines, indicating their potential use in overcoming drug resistance in cancer therapy .
Q & A
Basic: What are the recommended synthetic methodologies for preparing 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide?
The synthesis typically involves coupling a triazolopyrimidine core with a thiazole-containing acetamide moiety. A validated approach includes:
- Step 1 : Reacting 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amine with a thiazol-2-ylamine derivative under nucleophilic substitution conditions .
- Step 2 : Activating the carboxylic acid group (e.g., 2-(thiazol-2-yl)acetic acid) using coupling agents like EDCI·HCl and HOBt in DMF, followed by reaction with the triazolopyrimidine amine intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., thiazole NH at δ 11.2 ppm, pyrimidine carbonyl at δ 165 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the fused pyrido-triazolopyrimidine core and acetamide bond angles. Key parameters include C–N bond lengths of ~1.34 Å and dihedral angles <10° between heterocyclic planes .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₂N₆O₂S: 377.0812) .
Advanced: How do structural modifications impact the compound’s tubulin inhibition activity?
SAR studies reveal:
Replacing the thiazole with bulkier groups (e.g., benzothiazole) reduces activity due to steric hindrance .
Advanced: How does this compound’s mechanism of tubulin inhibition differ from paclitaxel or vinca alkaloids?
- Unique Binding Mode : Unlike paclitaxel (which stabilizes microtubules) or vincristine (which depolymerizes them), this compound promotes non-competitive inhibition by binding to a novel site adjacent to the vinca domain, preventing GTP hydrolysis without direct interference with taxane sites .
- Resistance Profile : Retains efficacy in P-glycoprotein-overexpressing cell lines (e.g., NCI/ADR-RES), suggesting bypass of common multidrug resistance mechanisms .
Advanced: How should researchers address contradictions in biological activity data between in vitro and in vivo models?
- Purity Analysis : Verify compound integrity via HPLC (≥95% purity) to exclude degradation products .
- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., oxidative derivatives of the thiazole ring) that may contribute to in vivo efficacy .
- Pharmacokinetic Profiling : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intravenous administration) to reconcile potency discrepancies .
Advanced: What computational strategies are effective for modeling interactions between this compound and tubulin?
- Docking Simulations : Use AutoDock Vina with tubulin structures (PDB: 1SA0) to predict binding poses. Key interactions include hydrogen bonds between the acetamide carbonyl and β-tubulin Thr220 .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess stability of the triazolopyrimidine-thiazole conformation during binding .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG ~ -9.8 kcal/mol) .
Basic: What are the stability considerations for storing and handling this compound?
- Storage : -20°C under argon in amber vials to prevent photodegradation of the triazolopyrimidine core.
- Solubility : DMSO (≥50 mg/mL) for in vitro assays; use cyclodextrin-based formulations for aqueous solubility enhancement in vivo .
Advanced: How can researchers optimize synthetic yields for large-scale preparation?
- Flow Chemistry : Implement continuous flow reactors for the coupling step (residence time: 30 min, 60°C) to improve reproducibility and reduce byproducts .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to enhance amide bond formation efficiency (yield increase from 65% to 82%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
